![molecular formula C18H14ClN3O2 B5201317 N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5201317.png)
N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as CPA-IV, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). It may also work by modulating the activity of neurotransmitters in the brain, such as glutamate and GABA.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. It has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is that it has been shown to have low toxicity and high selectivity for its target enzymes. However, one of the limitations is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of epilepsy. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide and its potential side effects.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide involves the reaction of 2-chloroaniline with ethyl chloroacetate to form N-(2-chlorophenyl)acetamide. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form 2-(2-chlorophenyl)hydrazinecarboxamide. The final step involves the reaction of 2-(2-chlorophenyl)hydrazinecarboxamide with 2-phenylvinyl-1,2,4-oxadiazole-3-acetic acid to form N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide.
Scientific Research Applications
N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide has been studied for its potential therapeutic properties in various scientific research areas. It has been shown to have anti-inflammatory, anticonvulsant, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-8-4-5-9-15(14)20-17(23)12-16-21-18(24-22-16)11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,23)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTLRPLIEHBRSU-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)CC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)CC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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